molecular formula C8H13N3 B175858 N-butylpyrimidin-2-amine CAS No. 10132-28-2

N-butylpyrimidin-2-amine

Cat. No. B175858
CAS RN: 10132-28-2
M. Wt: 151.21 g/mol
InChI Key: HSSUQMDTTMMOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butylpyrimidin-2-amine, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and materials science. BPA is a pyrimidine derivative that has a butyl group attached to the nitrogen atom at position 1 and an amino group at position 2.

Mechanism Of Action

The mechanism of action of N-butylpyrimidin-2-amine is not fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites and preventing substrate binding. N-butylpyrimidin-2-amine has been found to exhibit selectivity towards certain enzymes, making it a promising candidate for the development of targeted therapies.

Biochemical And Physiological Effects

N-butylpyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells and inhibit their proliferation. N-butylpyrimidin-2-amine has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-butylpyrimidin-2-amine is its selectivity towards certain enzymes, making it a promising candidate for the development of targeted therapies. However, N-butylpyrimidin-2-amine has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-butylpyrimidin-2-amine. One area of research is the development of novel materials using N-butylpyrimidin-2-amine as a building block. Another area of research is the development of targeted therapies using N-butylpyrimidin-2-amine as an inhibitor of specific enzymes. Additionally, further studies are needed to fully understand the mechanism of action of N-butylpyrimidin-2-amine and its potential applications in various fields.

Synthesis Methods

The synthesis of N-butylpyrimidin-2-amine can be achieved through various methods, including the reaction of 2-chloropyrimidine with n-butylamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-aminopyrimidine with butyl bromide in the presence of a catalyst such as potassium carbonate.

Scientific Research Applications

N-butylpyrimidin-2-amine has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to exhibit inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the progression of cancer and other diseases. N-butylpyrimidin-2-amine has also been investigated for its potential as a building block in the synthesis of novel materials with unique properties.

properties

CAS RN

10132-28-2

Product Name

N-butylpyrimidin-2-amine

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-butylpyrimidin-2-amine

InChI

InChI=1S/C8H13N3/c1-2-3-5-9-8-10-6-4-7-11-8/h4,6-7H,2-3,5H2,1H3,(H,9,10,11)

InChI Key

HSSUQMDTTMMOGQ-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=CC=N1

Canonical SMILES

CCCCNC1=NC=CC=N1

synonyms

2-(butylamino)pyrimidine

Origin of Product

United States

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